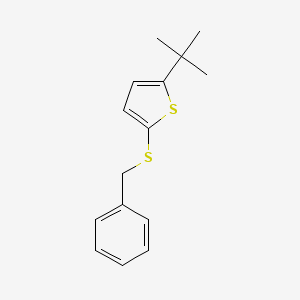
(R)-2-(Boc-amino)-N,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(Boc-amino)-N,3-dimethylbutanamide is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino function, preventing unwanted reactions during synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Boc-amino)-N,3-dimethylbutanamide typically involves the protection of the amino group with a Boc group. One common method is the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of ®-2-(Boc-amino)-N,3-dimethylbutanamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(Boc-amino)-N,3-dimethylbutanamide can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.
Reduction: Reduction of the amide group can be achieved using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid, or methanesulfonic acid in dioxane.
Substitution: Various alkyl halides or acyl chlorides can be used as electrophiles.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Major Products Formed
Deprotection: The primary amine is obtained after removal of the Boc group.
Substitution: Substituted amides or amines, depending on the electrophile used.
Reduction: The corresponding amine or alcohol, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
®-2-(Boc-amino)-N,3-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of ®-2-(Boc-amino)-N,3-dimethylbutanamide primarily involves its role as a protected amine. The Boc group prevents the amino group from participating in unwanted reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, such as enzymes or receptors, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(Fmoc-amino)-N,3-dimethylbutanamide: Features a fluorenylmethoxycarbonyl (Fmoc) protecting group instead of Boc.
®-2-(Cbz-amino)-N,3-dimethylbutanamide: Contains a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
®-2-(Boc-amino)-N,3-dimethylbutanamide is unique due to the stability and ease of removal of the Boc protecting group under mild acidic conditions. This makes it particularly useful in peptide synthesis, where selective deprotection is crucial .
Eigenschaften
CAS-Nummer |
169556-39-2 |
|---|---|
Molekularformel |
C11H22N2O3 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
tert-butyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-7(2)8(9(14)12-6)13-10(15)16-11(3,4)5/h7-8H,1-6H3,(H,12,14)(H,13,15) |
InChI-Schlüssel |
ZITOUAAPSZMHQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13707149.png)






![2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13707205.png)
![2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide](/img/structure/B13707206.png)

![3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline](/img/structure/B13707216.png)
